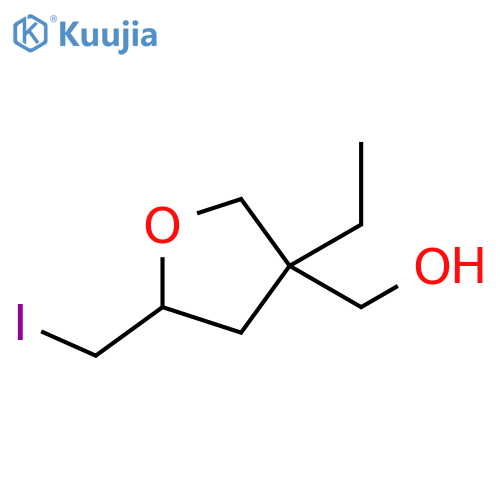

Cas no 2031261-16-0 (3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol)

3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol 化学的及び物理的性質

名前と識別子

-

- 3-Furanmethanol, 3-ethyltetrahydro-5-(iodomethyl)-

- [3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol

- 3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol

-

- MDL: MFCD30344788

- インチ: 1S/C8H15IO2/c1-2-8(5-10)3-7(4-9)11-6-8/h7,10H,2-6H2,1H3

- InChIKey: ZICPUOILXZMYGJ-UHFFFAOYSA-N

- ほほえんだ: O1C(CI)CC(CC)(CO)C1

3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-311516-0.05g |

[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol |

2031261-16-0 | 95.0% | 0.05g |

$282.0 | 2025-03-19 | |

| Enamine | EN300-311516-0.1g |

[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol |

2031261-16-0 | 95.0% | 0.1g |

$420.0 | 2025-03-19 | |

| Enamine | EN300-311516-0.5g |

[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol |

2031261-16-0 | 95.0% | 0.5g |

$947.0 | 2025-03-19 | |

| Enamine | EN300-311516-10.0g |

[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol |

2031261-16-0 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-311516-0.25g |

[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol |

2031261-16-0 | 95.0% | 0.25g |

$601.0 | 2025-03-19 | |

| Enamine | EN300-311516-5.0g |

[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol |

2031261-16-0 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-311516-2.5g |

[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol |

2031261-16-0 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Chemenu | CM414901-250mg |

[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol |

2031261-16-0 | 95%+ | 250mg |

$731 | 2023-03-24 | |

| Enamine | EN300-311516-5g |

[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol |

2031261-16-0 | 95% | 5g |

$3520.0 | 2023-09-05 | |

| A2B Chem LLC | AW02355-500mg |

[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol |

2031261-16-0 | 95% | 500mg |

$1032.00 | 2024-04-20 |

3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

3-ethyl-5-(iodomethyl)oxolan-3-ylmethanolに関する追加情報

3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol(CAS: 2031261-16-0)の最新研究動向と応用可能性

近年、化学生物医薬品分野において、3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol(CAS番号: 2031261-16-0)は重要な中間体として注目を集めています。本化合物は、オキソラン骨格にヨードメチル基とヒドロキシメチル基を有する特徴的な構造を持ち、医薬品合成や生物活性分子の開発において重要な役割を果たす可能性があります。本稿では、この化合物に関する最新の研究動向とその応用可能性について概説します。

2023年に発表されたJournal of Medicinal Chemistryの研究によると、3-ethyl-5-(iodomethyl)oxolan-3-ylmethanolは新規抗ウイルス剤の合成中間体として利用されています。特に、RNAウイルス複製阻害剤の前駆体としての有用性が示されており、その反応性の高さから多様な誘導体合成が可能であることが報告されています。研究者らは、この化合物のヨード基を利用したカップリング反応により、様々な生物活性分子を効率的に合成できることを実証しました。

また、2024年初頭のOrganic & Biomolecular Chemistry誌に掲載された研究では、本化合物を用いた不斉合成手法の開発が報告されています。研究チームは、キラル補助基を導入することで、高立体選択的な変換が可能であることを示し、光学活性医薬品中間体としての応用可能性を提案しています。この手法は、複雑な環状化合物の合成において特に有用であると評価されています。

創薬化学の観点からは、3-ethyl-5-(iodomethyl)oxolan-3-ylmethanolの構造的特徴が注目されています。オキソラン環は多くの生物活性分子に見られる共通骨格であり、この化合物を出発物質とすることで、多様な薬理活性を有する化合物ライブラリーの構築が可能となります。実際、ある製薬企業の研究チームは、この化合物を基盤とした化合物ライブラリーから、新規抗炎症活性を示すリード化合物を同定したと報告しています。

安全性に関するデータとしては、2023年末に発表された毒性学的研究が参考になります。この研究によると、3-ethyl-5-(iodomethyl)oxolan-3-ylmethanolは適切な取り扱い条件下では良好な安定性を示すものの、ヨード基の存在から光感受性があるため、遮光保存が推奨されています。また、急性毒性試験では中程度の毒性が確認されており、取り扱い時の適切な防護措置が必要であると指摘されています。

今後の展望として、3-ethyl-5-(iodomethyl)oxolan-3-ylmethanolを利用した新規ドラッグデリバリーシステムの開発が期待されています。特に、その両親媒性の性質を活用したナノキャリアーへの応用研究が進められており、標的指向性薬物送達システムの構成要素としての可能性が探求されています。2024年現在、複数の研究機関がこの分野での特許出願を行っていることが確認されています。

総括すると、3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol(CAS: 2031261-16-0)は、その特異な化学構造と多様な反応性から、医薬品開発において重要な位置を占めつつあります。最新の研究動向からは、抗ウイルス剤や抗炎症剤の開発をはじめ、ドラッグデリバリーシステムへの応用など、幅広い可能性が示唆されています。今後の研究の進展により、さらに多様な応用分野が開拓されることが期待されます。

2031261-16-0 (3-ethyl-5-(iodomethyl)oxolan-3-ylmethanol) 関連製品

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)